molecular formula C25H30O3 B1198420 Nandrolone benzoate CAS No. 1474-55-1

Nandrolone benzoate

Cat. No. B1198420
CAS RN: 1474-55-1
M. Wt: 378.5 g/mol
InChI Key: NZGKYNGOBSDZNY-YNFNDHOQSA-N
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Description

Nandrolone benzoate is a steroid ester . It is a testosterone analogue with anabolic properties that is commonly abused worldwide . It has been recently utilized as a therapeutic agent in chronic diseases, including cancer .


Molecular Structure Analysis

The molecular formula of Nandrolone benzoate is C25H30O3 . The IUPAC name is [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate . The molecular weight is 378.5 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of Nandrolone benzoate is 378.5 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 3 .

Scientific Research Applications

  • Metabolism and Elimination in Animals : Nandrolone esters like 17beta-nandrolone laureate are used in animal experiments to understand their metabolic patterns and kinetics of elimination. These studies are crucial for efficient control of illegal steroid use in animals (Pinel et al., 2008).

  • Impact on Cellular Phenotype and Mitochondrial Activity : Research on human hepatocarcinoma-derived cells revealed that nandrolone alters the metabolic phenotype by suppressing mitochondrial respiration and increasing stemness-markers. This indicates a potential risk for carcinogenesis, especially in chronic diseases and cancer treatments (Agriesti et al., 2020).

  • Endogenous Production in Humans : Studies on human subjects have shown that nandrolone metabolites can be produced endogenously. This is crucial for understanding its role in human physiology and implications for doping controls in sports (Reznik et al., 2001).

  • Effects on Bone and Muscle : Research demonstrates that nandrolone can slow bone loss in a rat model simulating conditions like spinal cord injury, suggesting its potential application in mitigating disuse- and denervation-related bone loss (Cardozo et al., 2010).

  • Behavioral Effects : Studies on mice have shown that high doses of nandrolone can induce behavioral disinhibition and alter neurotransmitter systems, contributing to aggressive behavior. This research provides insights into the psychiatric effects of steroid abuse (Busardò et al., 2014).

Safety And Hazards

Nandrolone is suspected of causing cancer and may damage fertility or the unborn child . Chronic administration of Nandrolone, favoring maintenance of stem cells in different tissues, might enhance the risk of carcinogenesis .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h2-6,15,19-23H,7-14H2,1H3/t19-,20+,21+,22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGKYNGOBSDZNY-YNFNDHOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CCC35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CC[C@H]35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163707
Record name Nandrolone benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nandrolone benzoate

CAS RN

1474-55-1
Record name Nandrolone benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC19858
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nandrolone benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NANDROLONE BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1665A8I95W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
TLS Choi, KY Kwok, WH Kwok, YYK Tsoi… - … of Chromatography A, 2018 - Elsevier
… Analytes with the same characteristic product ion(s) and similar retention times such as nandrolone benzoate and estradiol benzoate were assigned into different multiplexing groups so …
Number of citations: 20 www.sciencedirect.com
Z Kaabia, G Dervilly-Pinel, F Hanganu… - … of Chromatography A, 2013 - Elsevier
During last decades, the use of natural steroids in racing and food producing animals for doping purposes has been flourishing. The endogenous or exogenous origin of these naturally …
Number of citations: 43 www.sciencedirect.com
KY Kwok, TLS Choi, WH Kwok, JKY Wong… - … of Chromatography A, 2017 - Elsevier
Anabolic and androgenic steroids (AASs) are a class of prohibited substances banned in horseracing at all times. The common approach for controlling the misuse of AASs in equine …
Number of citations: 21 www.sciencedirect.com
DG Rocha, MAG Lana, DCS de Assis… - Drug Testing and …, 2020 - Wiley Online Library
Hair analysis has attracted great attention in the regulatory analysis of food‐producing animals, particularly due to the wider detection window of veterinary drugs in this matrix and also …
M Doué, G Dervilly-Pinel, A Gicquiau… - Analytical …, 2014 - ACS Publications
Recent developments in ambient mass spectrometry (AMS), such as atmospheric solids analysis probe (ASAP) mass spectrometry, open a whole new range of possibilities to screen for …
Number of citations: 42 pubs.acs.org
M Doué, G Dervilly‐Pinel, K Pouponneau… - Drug testing and …, 2015 - Wiley Online Library
… (T Hp), testosterone propionate (T Pr), boldenone acetate (B Ac), boldenone benzoate (B Bz), boldenone propionate (B Pr), boldenone undecylenate (B Un), nandrolone benzoate (N Bz…
A BHARTI, C JEYASEELAN - ACTA Pharmaceutica Sciencia - actapharmsci.com
A reverse phase stability indicating HPLC method has been developed for the identification and quantification of potential impurities in Nandrolone phenylpropionate active …
Number of citations: 1 www.actapharmsci.com
DG Rocha, MAG Lana, DCS de Assis… - Journal of Agricultural …, 2020 - ACS Publications
Serum analysis has received much attention in regulatory analysis of food-producing animals, especially for anabolic steroids. The possibility of confirming the parent drugs with …
Number of citations: 10 pubs.acs.org
S Sýkorová, L Fojtíková, M Kuchař… - Food Additives & …, 2018 - Taylor & Francis
Methandienone is a synthetic exogenous steroid which, like other anabolic steroids, is strictly regulated in many countries. In recent years, increasing numbers have been detected of …
Number of citations: 5 www.tandfonline.com
FR Wulandari - 2022 - etheses.uin-malang.ac.id
… Identification using LC-MS/MS showing 2 type steroids namely eplerenone and nandrolone benzoate. مستخلص البحث هدف هذا البحث إلى تحديد سمية مركب الستيرويد المعزولة من الطحالب …‎
Number of citations: 2 etheses.uin-malang.ac.id

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